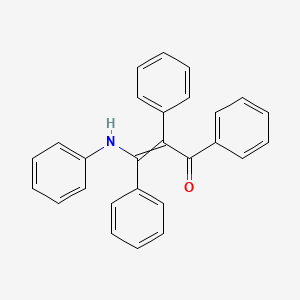

3-Anilino-1,2,3-triphenylprop-2-en-1-one

Description

Significance of β-Enaminones as Versatile Synthons in Organic Synthesis and Contemporary Chemical Research

β-Enaminones, characterized by the N-C=C-C=O functional group, are highly valuable and versatile intermediates in organic synthesis. researchgate.netnih.gov Their unique electronic properties, arising from the conjugation between the lone pair of electrons on the nitrogen atom and the carbonyl group, allow them to act as both nucleophiles and electrophiles. This dual reactivity makes them powerful building blocks for the construction of a wide array of chemical structures. nih.gov

These compounds serve as crucial precursors for the synthesis of various biologically active nitrogen-containing heterocycles, such as pyridines, quinolines, pyrimidines, and indoles. rsc.orgresearchgate.net The enaminone scaffold is also found in numerous pharmaceuticals and natural products, exhibiting a range of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.com Furthermore, their ability to form stable complexes with metal ions has led to their use as ligands in coordination chemistry and catalysis. The continuous development of new synthetic methodologies for β-enaminones and their application in cascade reactions highlights their enduring importance in modern chemical research. researchgate.netrsc.org

Overview of the 3-Anilino-1,2,3-triphenylprop-2-en-1-one Scaffold: A Triaryl-Substituted β-Enaminone Derivative

The scaffold of 3-Anilino-1,2,3-triphenylprop-2-en-1-one represents a specific subset of β-enaminones, distinguished by the presence of three phenyl groups. This triaryl substitution pattern is expected to significantly influence the compound's stereochemistry, electronic properties, and reactivity. The steric hindrance and electronic effects of the phenyl groups can impact the planarity of the enaminone backbone, thereby affecting its conjugation and reactivity.

While specific research on 3-Anilino-1,2,3-triphenylprop-2-en-1-one is not extensively documented in publicly available literature, a closely related and well-characterized analogue, (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one, provides valuable insights into the structural features of such compounds. nih.gov In this diphenyl analogue, the enamine double bond adopts a Z configuration, which is stabilized by an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen atom. nih.gov The crystal structure reveals a nearly planar arrangement of the enaminone core, with the phenyl rings oriented at specific dihedral angles with respect to this plane. nih.gov

Below is a table summarizing the crystallographic data for the closely related compound, (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one, which can serve as a reference for understanding the structural characteristics of the triaryl-substituted scaffold.

| Parameter | Value |

| Chemical Formula | C₂₁H₁₇NO |

| Molecular Weight | 299.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.880 (7) |

| b (Å) | 6.034 (3) |

| c (Å) | 18.401 (8) |

| β (°) | 114.433 (7) |

| Volume (ų) | 1605.4 (13) |

| Z | 4 |

| Intramolecular H-bond (N-H···O) | Present |

Data sourced from crystallographic studies on (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one. nih.gov

Research Landscape and Academic Importance of this Chemical Compound

The academic importance of 3-Anilino-1,2,3-triphenylprop-2-en-1-one lies in its potential to expand the synthetic utility of β-enaminones and to serve as a scaffold for the development of novel compounds with unique properties. The introduction of a third phenyl group, compared to the more commonly studied diphenyl analogues, presents interesting research questions regarding its influence on the compound's synthesis, reactivity, and potential applications.

The research landscape for substituted β-enaminones is vibrant, with ongoing efforts to develop more efficient and environmentally friendly synthetic methods. mdpi.com Catalytic approaches, including the use of transition metals and organocatalysts, are being explored to facilitate their synthesis under mild conditions. rsc.org Furthermore, there is a growing interest in the application of these compounds in multicomponent reactions and domino sequences to build molecular complexity in a single step.

The potential academic contributions of studying 3-Anilino-1,2,3-triphenylprop-2-en-1-one could include:

Exploring Novel Reactivity: Investigating how the additional phenyl group influences the regioselectivity and stereoselectivity of reactions at the enaminone core.

Developing New Synthetic Methodologies: Devising synthetic routes to access this and other tri- and tetra-substituted enaminones, which are currently less explored.

Investigating Photophysical Properties: The extended π-system in this triaryl-substituted compound may impart interesting photophysical properties, making it a candidate for studies in materials science.

Probing Biological Activity: Assessing the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents.

While direct studies on 3-Anilino-1,2,3-triphenylprop-2-en-1-one are limited, the extensive research on the broader class of β-enaminones provides a strong foundation and rationale for its future investigation.

Properties

CAS No. |

63255-42-5 |

|---|---|

Molecular Formula |

C27H21NO |

Molecular Weight |

375.5 g/mol |

IUPAC Name |

3-anilino-1,2,3-triphenylprop-2-en-1-one |

InChI |

InChI=1S/C27H21NO/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28-24-19-11-4-12-20-24/h1-20,28H |

InChI Key |

PPVKQCCJAWGYFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Analysis of 3 Anilino 1,2,3 Triphenylprop 2 En 1 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic compounds. A combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques would be required for an unambiguous assignment of 3-Anilino-1,2,3-triphenylprop-2-en-1-one.

The ¹H NMR spectrum of 3-Anilino-1,2,3-triphenylprop-2-en-1-one is expected to be characterized by a complex series of signals in the aromatic region and a distinct signal for the N-H proton.

Aromatic Protons (δ 6.5-8.0 ppm): The compound contains four distinct phenyl groups. The protons on these rings would produce a series of overlapping multiplets in the downfield region of the spectrum. The specific chemical shifts would be influenced by the electronic environment of each ring—the benzoyl group, the C2-phenyl group, the C3-phenyl group, and the N-phenyl (anilino) group. Protons on the benzoyl ring, particularly those ortho to the carbonyl group, are expected to be the most deshielded and appear furthest downfield.

N-H Proton (δ > 10 ppm): A key feature of β-enaminones is the presence of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen (N-H···O=C). This interaction significantly deshields the N-H proton, causing its resonance to appear as a broad singlet at a very low field, often exceeding 10 ppm. The significant downfield shift is a hallmark of resonance-assisted hydrogen bonding (RAHB).

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Anilino-1,2,3-triphenylprop-2-en-1-one

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 6.5 - 8.0 | Multiplets | Complex, overlapping signals from four distinct phenyl rings. |

| N-H Proton | > 10.0 | Broad Singlet | Significant downfield shift due to strong intramolecular hydrogen bonding with the carbonyl oxygen. |

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton, including the key carbonyl and olefinic carbons.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 190-200 ppm.

Olefinic Carbons (C2 and C3): The two sp²-hybridized carbons of the enone backbone (C2 and C3) would appear in the olefinic region (δ 100-160 ppm). The C3 carbon, bonded to the nitrogen atom, would likely be further downfield than the C2 carbon due to the electron-donating effect of the nitrogen.

Aromatic Carbons: The 24 aromatic carbons from the four phenyl rings would produce a series of signals between δ 115-145 ppm. The quaternary (ipso) carbons would have lower intensities compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Anilino-1,2,3-triphenylprop-2-en-1-one

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 190 - 200 | Characteristic ketone carbonyl resonance. |

| Olefinic (C2, C3) | 100 - 160 | Resonances for the C=C double bond carbons. |

| Aromatic (Ar-C) | 115 - 145 | Multiple signals corresponding to the 24 aromatic carbons. |

To resolve the complex aromatic signals and confirm connectivity, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within each of the four phenyl rings, helping to trace the connectivity between adjacent aromatic protons (ortho, meta, and para couplings).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal, aiding in the assignment of the crowded aromatic regions of both the ¹H and ¹³C spectra.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Intramolecular Hydrogen Bonding Assessment

IR spectroscopy is a powerful tool for identifying characteristic functional groups and probing hydrogen bonding interactions. The IR spectrum of 3-Anilino-1,2,3-triphenylprop-2-en-1-one would be dominated by absorptions corresponding to the N-H, C=O, and C=C bonds.

N-H Stretching: In the absence of hydrogen bonding, a secondary amine N-H stretch appears around 3300-3500 cm⁻¹. However, due to the strong intramolecular N-H···O=C hydrogen bond, this peak is expected to be significantly broadened and shifted to a much lower frequency, typically appearing in the 2800-3200 cm⁻¹ region. This shift is a direct indicator of the strength of the hydrogen bond.

C=O Stretching: The conjugated ketone C=O stretching frequency is also affected by the intramolecular hydrogen bond. An unconjugated ketone typically absorbs around 1715 cm⁻¹. In this molecule, conjugation with the C=C bond and the phenyl ring, combined with the hydrogen bonding, would lower the C=O stretching frequency to approximately 1630-1660 cm⁻¹.

C=C Stretching: The stretching vibration of the C=C double bond in the enone system is expected to appear in the 1580-1620 cm⁻¹ region.

C-H Aromatic Stretching: Sharp peaks above 3000 cm⁻¹ would confirm the presence of aromatic C-H bonds.

Table 3: Predicted IR Absorption Frequencies for 3-Anilino-1,2,3-triphenylprop-2-en-1-one

| Functional Group | Predicted Frequency (cm⁻¹) | Appearance | Notes |

| N-H Stretch | 2800 - 3200 | Broad | Shifted to lower frequency due to strong intramolecular H-bonding. |

| C=O Stretch | 1630 - 1660 | Strong, Sharp | Lowered by conjugation and intramolecular H-bonding. |

| C=C Stretch | 1580 - 1620 | Medium to Strong | Conjugated alkene stretch. |

| Aromatic C-H | > 3000 | Sharp, Medium | Characteristic of sp² C-H bonds. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization.

Molecular Ion Peak: For 3-Anilino-1,2,3-triphenylprop-2-en-1-one (C₂₇H₂₁NO), the molecular weight is 375.47 g/mol . High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) very close to this value, confirming the molecular formula.

Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation. Key fragmentation pathways for related enaminones and chalcones often involve cleavage at the bonds adjacent to the carbonyl group. Expected fragments could include the benzoyl cation (C₆H₅CO⁺, m/z = 105) and fragments arising from the cleavage of the enamine backbone. For instance, cleavage of the C1-C2 bond could lead to the formation of the benzoyl radical and a corresponding cation.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Investigating Electronic Transitions and Intramolecular Charge Transfer Processes

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of 3-Anilino-1,2,3-triphenylprop-2-en-1-one is expected to give rise to strong absorptions in the UV-visible region.

Electronic Transitions: The spectrum would likely display intense absorption bands corresponding to π → π* transitions within the conjugated enone system and the aromatic rings.

Intramolecular Charge Transfer (ICT): The molecule possesses an electron-donating anilino group and an electron-withdrawing benzoyl group connected by a conjugated bridge. This "push-pull" character facilitates intramolecular charge transfer upon photoexcitation. This ICT transition would likely result in a strong, broad absorption band at a longer wavelength (closer to the visible region) than the localized π → π* transitions. The position of this band can be sensitive to solvent polarity (solvatochromism).

Conformational and Crystallographic Insights into 3 Anilino 1,2,3 Triphenylprop 2 En 1 One

X-ray Single Crystal Diffraction Analysis for Precise Geometrical Parameters

Detailed X-ray single crystal diffraction data for the specific compound 3-Anilino-1,2,3-triphenylprop-2-en-1-one are not available in the reviewed literature. Such an analysis would be essential for providing precise, experimentally determined geometrical parameters. However, based on studies of closely related β-enaminones, the expected findings from such an analysis can be described. For the related compound, (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one, crystallographic data has been reported, providing a framework for understanding the likely structural characteristics. nih.govresearchgate.net

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. For a related compound, (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one, specific dihedral angles have been determined: the phenyl ring attached to the carbonyl group is oriented at 7.3° to the aniline (B41778) ring and 55.6° to the other phenyl ring. nih.govresearchgate.net For 3-Anilino-1,2,3-triphenylprop-2-en-1-one, these parameters would define the spatial orientation of the four phenyl groups relative to the central enaminone backbone.

Identification and Characterization of Intramolecular Hydrogen Bonding Networks (N—H...O)

β-enaminones are characterized by a strong intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (O). sujps.comnih.gov This interaction forms a stable six-membered pseudo-aromatic ring, significantly influencing the molecule's planarity and electronic properties. sujps.com X-ray diffraction would precisely measure the N···O distance and the N—H···O angle, quantifying the strength of this bond. In similar structures, this hydrogen bond is a dominant factor in stabilizing the Z-configuration of the molecule. researchgate.net

Evidence of Electron Delocalization within the Enaminone Conjugated System

The defining feature of the enaminone core is the conjugated system O=C—C=C—N. This arrangement facilitates significant electron delocalization, which can be visualized through resonance structures. Crystallographic data provides quantitative evidence of this delocalization by comparing experimental bond lengths to standard single and double bond values. The N—C bond typically shows partial double bond character (being shorter than a standard N-C single bond), while the C=C and C=O bonds are often slightly elongated. This delocalization is crucial to the chemical reactivity and stability of the enaminone system. researchgate.net

Analysis of Tautomeric Forms (Keto-imine, Enol-imine, Keto-enamine) and Their Equilibrium

β-enaminones are capable of existing in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The main possible tautomers are the keto-enamine, keto-imine, and enol-imine forms. conicet.gov.armdpi.com

Keto-enamine: This is the form discussed above, containing the N—C=C—C=O conjugated system.

Keto-imine: This tautomer has a C=N double bond and would be represented as O=C—CH—C=N.

Enol-imine: This form contains a hydroxyl group from the enolization of the ketone, resulting in a HO—C=C—C=N structure.

For most open-chain β-enaminones, the equilibrium lies heavily in favor of the keto-enamine tautomer. conicet.gov.armdpi.com This preference is largely due to the stability gained from the extended conjugation and, most importantly, the formation of the strong intramolecular N—H···O hydrogen bond, which is only possible in this form. sujps.commdpi.com

Conformational Isomerism of β-Enaminones (cis-s-cis, cis-s-trans, trans-s-cis, trans-s-trans) and Their Relative Stabilities

Conformational isomerism in β-enaminones arises from rotation around the single bonds within the conjugated backbone. The primary consideration is the geometry around the C=C double bond, which can be either E (trans) or Z (cis).

For secondary enaminones like 3-Anilino-1,2,3-triphenylprop-2-en-1-one, the Z isomer is overwhelmingly favored because it allows the N-H and C=O groups to be positioned close enough to form the stabilizing intramolecular hydrogen bond. nih.gov The E isomer would preclude this interaction, making it significantly less stable.

Further conformational possibilities arise from rotation around the N—C and C—C single bonds, leading to s-cis or s-trans arrangements. The most stable conformation is typically the one that is fully planar (Z-s-cis-s-trans or similar), as this maximizes both the π-orbital overlap of the conjugated system and the strength of the intramolecular hydrogen bond. nih.gov Theoretical calculations on similar systems confirm that conformations allowing for this hydrogen bond are thermodynamically favored. psu.edu

Reactivity Profiles and Mechanistic Investigations of 3 Anilino 1,2,3 Triphenylprop 2 En 1 One

Nucleophilic Reactivity of the Enaminone Scaffold

Enaminones are characterized by their ambident nucleophilicity, with reactive sites at the α-carbon (Cα) and the nitrogen atom. researchgate.netorientjchem.orgscielo.br The delocalization of the nitrogen's lone pair electrons into the conjugated system enhances the electron density at the α-carbon, making it a soft nucleophilic center, while the nitrogen itself remains a hard nucleophilic center.

Reactions with Carbon Nucleophiles (e.g., active methylene (B1212753) nitriles)

While the enaminone scaffold is nucleophilic, its reactions with potent carbon nucleophiles like active methylene nitriles demonstrate its capacity to act as an electrophile. In a notable investigation, 3-anilinoenones were shown to react with active methylene nitriles, such as malononitrile (B47326) and ethyl cyanoacetate (B8463686), under acidic conditions to form substituted pyridine (B92270) derivatives. longdom.org The reaction is proposed to proceed via an initial 1,4-addition (Michael addition) of the active methylene compound to the activated double bond of the enaminone. longdom.org This is followed by the elimination of the aniline (B41778) molecule and subsequent intramolecular cyclization and aromatization to yield the final heterocyclic product. longdom.org For instance, the reaction of a 3-anilinoenone with malononitrile in refluxing acetic acid yields 2-anilinonicotinonitrile derivatives. longdom.org

Table 1: Reaction of 3-Anilinoenones with Active Methylene Nitriles

| Enaminone Reactant | Carbon Nucleophile | Conditions | Product | Ref. |

|---|---|---|---|---|

| 3-Anilino-1-(thiophen-2-yl)prop-2-en-1-one | Malononitrile | Acetic acid, reflux | 2-Anilino-6-(thiophen-2-yl)nicotinonitrile | longdom.org |

| 3-Anilino-1-(thiophen-2-yl)prop-2-en-1-one | Ethyl cyanoacetate | Ethanol (B145695), reflux | Ethyl 2-(phenylamino)-6-(thiophen-2-yl)nicotinate | longdom.org |

Conjugate (Michael) Additions

The reaction pathway described above highlights the role of the enaminone as a Michael acceptor. longdom.orgwikipedia.orgorganic-chemistry.org The conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ketone system is a key step. wikipedia.org This reaction is thermodynamically controlled and is common for resonance-stabilized carbanions like those derived from active methylene compounds. organic-chemistry.org The enamine functionality activates the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles. wikipedia.org Enamines themselves can also serve as Michael donors in reactions with other α,β-unsaturated carbonyl compounds, a transformation known as the Stork enamine reaction, which typically yields a 1,5-dicarbonyl compound after hydrolysis. libretexts.orglibretexts.org

Examination of Ambident Nucleophilicity (Reaction at Cα vs. Nitrogen)

The dual nucleophilic nature of the enaminone scaffold is termed ambident nucleophilicity. nih.govvub.ac.beic.ac.uknih.gov The α-carbon and the nitrogen atom can both act as nucleophilic centers, and the preferred site of reaction often depends on the nature of the electrophile and the reaction conditions, in accordance with principles like the Hard and Soft Acids and Bases (HSAB) theory. vub.ac.be Reaction at the α-carbon is generally considered a "soft" interaction, while reaction at the more electronegative nitrogen atom is a "hard" interaction. For many synthetic applications, such as alkylation or acylation, the reaction preferentially occurs at the Cα position, leading to the formation of a new carbon-carbon bond. libretexts.org

Electrophilic Reactivity of the Enaminone Scaffold

The conjugated system of the enaminone also renders it susceptible to attack by nucleophiles, bestowing it with electrophilic character. There are two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). orientjchem.orgresearchgate.net

Reactions with Ambident Electrophiles (e.g., cyclopropenones, diazocarbonyls)

The reaction of enaminones with electrophiles showcases the scaffold's nucleophilic nature. Diphenylcyclopropenone, a strained three-membered ring, reacts with primary and secondary enaminones to yield 5-functionalized 1,5-dihydropyrrol-2-ones. researchgate.netscielo.br The mechanism is thought to initiate with the nucleophilic attack of the enaminone's α-carbon on the cyclopropenone's carbonyl carbon, leading to ring opening and subsequent rearrangement and cyclization. researchgate.netscielo.br A palladium-catalyzed regioselective ring-opening/[3+2] annulation of enaminones with cyclopropenones has also been developed to synthesize γ-lactams. rsc.orgrsc.org

Diazocarbonyl compounds, which can generate electrophilic ketocarbene or ketene (B1206846) intermediates, also react with enaminones. researchgate.netscielo.br Under thermal conditions, the reaction often proceeds through a ketene intermediate, which is attacked by the nucleophilic α-carbon of the enaminone to form α-acylenaminoketones. scielo.br In catalyzed reactions, typically with copper or rhodium salts, a carbene intermediate is formed which can lead to various products, including dihydrofurans through 1,5-electrocyclization of an intermediate keto-ylide. researchgate.netnih.gov

Carbonyl and Conjugate Addition Pathways

When reacting with nucleophiles, the enaminone scaffold presents two electrophilic sites, leading to two potential pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. masterorganicchemistry.comlibretexts.org The outcome is often dictated by the nature of the nucleophile.

Carbonyl Addition (1,2-Addition): Hard, non-stabilized nucleophiles such as organolithium or Grignard reagents tend to attack the hard electrophilic center, the carbonyl carbon, directly. This leads to a 1,2-addition product, which upon workup would yield an allylic alcohol.

Conjugate Addition (1,4-Addition): Softer, resonance-stabilized nucleophiles, like the anions of active methylene compounds (malonates, nitriles), preferentially attack the soft β-carbon of the conjugated system. longdom.orgwikipedia.org This 1,4-addition pathway, also known as the Michael addition, leads to the formation of a new carbon-carbon bond at the β-position and generates an enolate intermediate, which is then protonated. wikipedia.orgorganic-chemistry.org The reaction of 3-anilinoenones with malononitrile to form pyridine derivatives is a classic example where the initial step is a conjugate addition. longdom.org

Site-Selective Transformations and Functionalization of the Enaminone Moiety

The inherent polarity of the enaminone scaffold, arising from the conjugation between the lone pair of the nitrogen atom and the carbonyl group, allows for predictable and site-selective reactions. The α-carbon, enriched in electron density, is prone to attack by electrophiles, while the enamine nitrogen and the carbonyl oxygen can act as nucleophilic or coordination sites.

The vinylic α-C–H bond of the enaminone is susceptible to functionalization, providing a direct route to polyfunctionalized alkenes without the need for pre-functionalized starting materials.

α-Thiocyanation: The introduction of a thiocyanate (B1210189) group at the α-position of enaminones can be achieved through various methods. One approach involves an electrochemical oxidative process that facilitates C–H bond thiocyanation. Another method employs ultrasound irradiation to promote the reaction of enaminones with ammonium (B1175870) thiocyanate at room temperature, yielding α-thiocyanoketones. acs.orgacs.org This transformation is significant as the resulting α-thiocyanatoketones are valuable precursors for the synthesis of sulfur-containing heterocycles like 2-aminothiazoles. acs.orgacs.org

α-Acyloxylation: Direct acyloxylation of the α-C(sp²)–H bond in β-enaminones has been successfully demonstrated using aroyl peroxides. nih.gov This catalyst-free method operates under ambient temperature and proceeds via a thermo-induced free-radical pathway. nih.gov The reaction is initiated by the cleavage of the peroxide bond, generating O-centered radicals that react with the enaminone to deliver α-acyloxylated products, which are useful in the synthesis of functionalized alkenes and chromones. nih.gov

Below is a table summarizing representative C-H functionalization reactions of the enaminone moiety.

| Transformation | Reagents | Key Features | Product Type |

|---|---|---|---|

| α-Thiocyanation | Ammonium thiocyanate | Ultrasound-promoted, room temperature | α-Thiocyanoketone |

| α-Acyloxylation | Aroyl peroxides | Catalyst-free, thermo-induced radical pathway | α-Acyloxyl enaminone |

The enaminone scaffold serves as a versatile building block in annulation reactions, enabling the construction of various fused heterocyclic systems. These reactions leverage the dual nucleophilic and electrophilic nature of the enaminone to react with suitable partners, leading to the formation of multiple bonds in a single operation. For instance, the reaction of enaminones with quinonediimides or quinoneimides, under metal catalysis, can selectively produce fused indoles and 2-aminobenzofurans, respectively. rsc.org Furthermore, cascade reactions involving aryl enaminones and cyclopropenones can lead to complex indenone-fused pyran derivatives through a sequence of C–H bond functionalizations and rearrangements. acs.org Electrochemical methods have also been developed for the annulation of enaminones with thioamides to synthesize thiazole (B1198619) derivatives. nih.gov

Cycloaddition Reactions Involving Enaminones (e.g., [3+3] Cycloaddition)

Enaminones are excellent substrates for cycloaddition reactions, acting as three-carbon synthons to construct six-membered rings. The [3+3] cycloaddition is a particularly powerful strategy for synthesizing substituted dihydropyridine (B1217469) and carboline frameworks.

In these reactions, the enaminone can act as a nucleophile, reacting with a suitable three-atom electrophilic partner. For example, the reaction of α-enaminones with enones, catalyzed by a Lewis acid like Y(OTf)₃, proceeds via a Michael addition followed by intramolecular condensation to afford dihydropyridines in good yields. acs.orgnih.gov Mechanistic studies suggest that the α-enaminone serves as an enamine nucleophile that adds to the Michael acceptor. acs.org Similarly, an iodine-catalyzed formal [3+3] cycloaddition between enaminones and indolyl alcohol derivatives provides an efficient route to functionalized spirodihydrocarbolines. acs.org The reaction is believed to proceed through the formation of a carbocation intermediate from the alcohol, which is then attacked by the enaminone. acs.org While [3+3] cycloadditions are prominent, enaminones can also participate in other cycloaddition modes, such as [3+2] annulations with 1,3-dipoles, to generate five-membered heterocyclic rings. acs.org

A summary of cycloaddition reactions involving the enaminone moiety is presented below.

| Reaction Type | Reaction Partner | Catalyst/Conditions | Product |

|---|---|---|---|

| [3+3] Cycloaddition | Enones | Y(OTf)₃ | Dihydropyridines |

| Formal [3+3] Cycloaddition | Indolyl alcohols | Iodine | Spirodihydrocarbolines |

| [3+2] Cycloaddition | α-Alkynylenones (in situ 1,3-dipole) | Ag(I) | Cyclopenta[c]furans |

Rearrangement Reactions Facilitated by Enaminone Intermediates (e.g., Wolff Rearrangement)

Enaminone intermediates play a crucial role in facilitating complex molecular rearrangements, most notably in processes involving ketene intermediates generated from Wolff rearrangements. The Wolff rearrangement is a reaction where an α-diazocarbonyl compound converts into a ketene through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.org

This highly reactive ketene intermediate can be trapped by various nucleophiles. In syntheses involving enaminones, a vinylogous amide (an enaminone substructure) can act as a carbon nucleophile. A three-component synthesis has been developed where a ketene, generated via a silver-catalyzed Wolff rearrangement of a diazoketone, reacts with a pendant vinylogous amide in a 6-exo-dig cyclization to form cyclic 6-membered enaminones. nih.govacs.org This methodology allows for the efficient, one-flask synthesis of enaminone libraries from simple precursors like bromo diazoacetone, primary amines, and alkynes. nih.gov The process involves a sequence of aza-Michael addition to form the enaminone intermediate, followed by the Wolff rearrangement and subsequent nucleophilic ketene cyclization. nih.gov This strategy has been successfully applied to synthesize amino acid-derived chiral enaminones without racemization. acs.orgresearchgate.net

Computational and Theoretical Investigations of 3 Anilino 1,2,3 Triphenylprop 2 En 1 One and β Enaminones

Density Functional Theory (DFT) Studies for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) has become a primary method for studying the electronic and spectroscopic properties of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net For β-enaminones, DFT calculations are instrumental in predicting their behavior and characteristics. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. compmatphys.org DFT methods, often paired with basis sets like 6-311++G(d,p), are used to perform geometry optimization, which finds the minimum energy structure on the potential energy surface. nih.govnih.govepstem.net For β-enaminones, these calculations are crucial for understanding their inherent stability and the influence of various substituents on their molecular structure. researchgate.netijnc.ir

Key structural features of β-enaminones include the conjugated N−C=C−C=O system and the potential for intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen, which forms a stable six-membered ring. researchgate.netsid.ir DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. epstem.net Studies comparing different DFT functionals (e.g., B3LYP, B3P86, ωB97XD) show that computed geometric parameters are generally in good agreement with experimental data where available. nih.govepstem.netijnc.ir For instance, calculations reveal that the ketamine tautomer of enaminones is typically more stable than the enolimine form. researchgate.net

Below is a representative table of predicted bond lengths for a model β-enaminone structure, illustrating typical values obtained from DFT calculations.

| Bond | Typical Calculated Bond Length (Å) using B3LYP/6-311G** |

| N-H | 1.018 |

| C=O | 1.255 |

| C-C (single) | 1.430 |

| C=C (double) | 1.375 |

| N-C | 1.340 |

Note: These are illustrative values for a generic β-enaminone; specific values for 3-Anilino-1,2,3-triphenylprop-2-en-1-one would require a dedicated calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions. biointerfaceresearch.comnih.gov

| Property | Description | Significance for β-Enaminones |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential. | Indicates the electron-donating ability of the molecule, centered on the enamine system. youtube.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. | Indicates the electron-accepting ability, often localized near the carbonyl group. youtube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. nih.govbiointerfaceresearch.com |

Time-Dependent Density Functional Theory (TDDFT) for Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov It is a powerful and widely used method for simulating ultraviolet-visible (UV-vis) absorption spectra. researchgate.netumass.edu The method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a spectrum. rsc.org

For β-enaminones, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These theoretical spectra can be compared with experimental data to confirm molecular structures and understand the nature of the electronic transitions. researchgate.net The primary absorption band in β-enaminones is typically assigned to a π → π* transition, often involving the promotion of an electron from the HOMO to the LUMO. rsc.org Such transitions are characteristic of conjugated systems and can be influenced by substituents and the solvent environment. nih.gov

Investigation of Intramolecular Charge Transfer (ICT) Processes and Their Mechanisms

Many β-enaminones, particularly those with electron-donating and electron-accepting groups, can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.gov In an ICT process, the absorption of light causes a significant redistribution of electron density from the donor part of the molecule to the acceptor part. researchgate.net This phenomenon is crucial for applications in molecular electronics and sensors.

Computational methods are essential for characterizing the nature of ICT states. nih.gov By analyzing the electron density distribution of the ground and excited states, researchers can quantify the extent of charge transfer. nih.gov The change in dipole moment between the ground and excited states, which can be calculated using DFT and TD-DFT, is a strong indicator of ICT. nih.gov The solvent polarity plays a significant role in stabilizing the charge-separated ICT state, often leading to a red-shift (solvatochromism) in the emission spectra in more polar solvents. nih.govrsc.org

Elucidation of Solvent Effects on Electronic Structure and Reactivity via Macroscopic and Microscopic Solvation Models

The properties and reactivity of molecules can be significantly influenced by their surrounding environment, particularly the solvent. researchgate.net Computational chemistry accounts for these solvent effects using various solvation models. nih.gov These are generally categorized into macroscopic (continuum or implicit) models and microscopic (explicit) models.

Macroscopic models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. researchgate.net Microscopic models involve explicitly including a number of solvent molecules in the calculation. mdpi.com This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding, which are crucial for accurately describing the local solvation environment. nih.gov Hybrid models that combine both approaches are also used to balance accuracy and computational cost. nih.gov For β-enaminones, these models are used to predict how solvent polarity affects their stability, spectroscopic properties (solvatochromism), and reaction rates. researchgate.netnih.gov

Theoretical Prediction and Validation of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For the synthesis of β-enaminones, theoretical studies can validate proposed mechanisms, such as the condensation reaction between a β-dicarbonyl compound and an amine. researchgate.netmdpi.com Calculations can confirm the step-wise process, involving nucleophilic attack followed by dehydration, and determine the rate-limiting step. mdpi.com Furthermore, these studies can provide insights into the stereoselectivity of certain reactions by comparing the energies of different transition states leading to different stereoisomers. researchgate.net

Conformational Energy Landscape Analysis and Interconversion Pathways

The conformational flexibility of β-enaminones is a critical determinant of their chemical reactivity, spectroscopic properties, and biological activity. Computational and theoretical investigations, particularly using methods like Density Functional Theory (DFT), are instrumental in mapping the conformational energy landscape. This landscape describes the potential energy of the molecule as a function of its geometry, revealing stable conformers (energy minima) and the transition states (saddle points) that connect them. The pathways between these conformers, known as interconversion pathways, and the associated energy barriers dictate the dynamics of the molecule.

The primary sources of conformational isomerism in β-enaminones arise from rotations around several key single bonds. For a molecule like 3-anilino-1,2,3-triphenylprop-2-en-1-one, the key degrees of freedom include the rotation of the three phenyl rings and the anilino group. The β-enaminone backbone itself is generally found in a stable, planar conformation due to the conjugated system, which is often stabilized by a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen. This interaction creates a pseudo-six-membered ring.

For 3-anilino-1,2,3-triphenylprop-2-en-1-one, a specific conformation has been characterized in the solid state through X-ray crystallography. nih.govnih.gov This analysis confirms the expected (Z)-geometry around the C=C double bond, which allows for the formation of the intramolecular hydrogen bond. The orientations of the phenyl groups relative to each other and to the main enaminone chain define this specific low-energy state. nih.govnih.gov

The dihedral angles from the crystal structure provide a snapshot of one of the molecule's stable conformations, detailed in the table below.

| Description | Dihedral Angle (°) |

|---|---|

| Phenyl ring A (on C1) vs. Aniline (B41778) ring C | 7.3 |

| Phenyl ring A (on C1) vs. Phenyl ring B (on C2) | 55.6 |

While the solid-state structure represents a single energy minimum, in solution or the gas phase, the molecule can explore a wider range of conformations. The interconversion between different conformers involves rotating the phenyl and anilino groups around their connecting single bonds. These rotations are not free and are associated with specific energy barriers. A full exploration of the potential energy surface would involve systematically changing these dihedral angles and calculating the energy at each point, a process known as a potential energy surface (PES) scan. uni-muenchen.dereadthedocs.io This scan allows for the identification of all stable conformers and the transition states that separate them.

While a complete PES scan for 3-anilino-1,2,3-triphenylprop-2-en-1-one is not available in the literature, studies on other complex molecules containing enaminone fragments provide insight into the energy barriers that can be expected. For example, DFT calculations on an enaminone-substituted resorcin nih.govarene identified the transition states for the movement of the enaminone unit. researchgate.net The energy barriers for these conformational changes were calculated to be significant, highlighting the energetic cost of disrupting the molecule's stable arrangement. researchgate.net

The calculated energy barriers for the interconversion pathways in the enaminone-substituted resorcin nih.govarene are presented below.

| Transition Pathway | Calculated Energy Barrier (ΔE, kJ/mol) |

|---|---|

| Transition State A | 70.61 |

| Transition State B | 60.78 |

| Transition State C | 46.10 |

| Transition State D | 61.78 |

These values demonstrate that interconversion between different stable forms requires surmounting considerable energy barriers. For 3-anilino-1,2,3-triphenylprop-2-en-1-one, similar barriers would be associated with the rotation of its multiple phenyl groups, which would lead to a complex energy landscape with numerous local minima and connecting transition states. The precise heights of these barriers would be influenced by steric hindrance between the bulky phenyl groups and subtle electronic effects within the conjugated system.

Synthetic Applications of 3 Anilino 1,2,3 Triphenylprop 2 En 1 One As a Versatile Building Block

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The unique structural framework of 3-anilino-1,2,3-triphenylprop-2-en-1-one makes it an ideal starting material for the construction of various nitrogen-containing heterocycles. The inherent reactivity of the enaminone system facilitates cyclization reactions with a variety of reagents, leading to the formation of pyridines, pyridones, pyrroles, thiazolidinones, and other fused and spiro heterocyclic systems.

Pyridine (B92270) and Pyridone Derivatives

Enaminones are well-established precursors for the synthesis of pyridine and pyridone derivatives through various condensation and cycloaddition reactions. The reaction of enaminones with active methylene (B1212753) compounds in the presence of an ammonium (B1175870) source, such as ammonium acetate (B1210297), is a common strategy for constructing the pyridine ring. For instance, the reaction of enaminones with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to highly substituted pyridine derivatives. While specific examples detailing the use of 3-anilino-1,2,3-triphenylprop-2-en-1-one in these reactions are not extensively documented in readily available literature, the general reactivity pattern of enaminones suggests its potential in this area.

Furthermore, N-propargyl-β-enaminones have been shown to undergo base-promoted cyclization to afford pyridones. This highlights the potential for derivatization of the amino group of 3-anilino-1,2,3-triphenylprop-2-en-1-one to introduce functionalities that can participate in intramolecular cyclizations to form pyridone rings.

| Reagent Type | Product | General Reaction Conditions |

| Active Methylene Compounds | Substituted Pyridines | Acetic acid, Ammonium acetate |

| Acetylacetone | Substituted Pyridinones | Acetic acid, Ammonium acetate |

Pyrrole (B145914) Derivatives

The synthesis of pyrroles from enaminone precursors is a known transformation in heterocyclic chemistry. One common approach involves the reaction of enaminones with α-haloketones or other suitable reagents that can provide the remaining carbon atoms required for the pyrrole ring. The reaction typically proceeds through an initial N-alkylation or condensation followed by an intramolecular cyclization and dehydration. Although direct applications of 3-anilino-1,2,3-triphenylprop-2-en-1-one for pyrrole synthesis are not widely reported, its enamine character makes it a suitable candidate for such transformations.

| Reagent | Product | Key Reaction Type |

| α-Haloketones | Substituted Pyrroles | N-Alkylation followed by intramolecular condensation |

Thiazolidinone Derivatives

Thiazolidinones are a class of five-membered heterocyclic compounds with significant biological activities. The synthesis of 4-thiazolidinones often involves the cyclocondensation of an imine with a thiol-containing carboxylic acid, such as thioglycolic acid. While not a direct precursor in the classical sense, 3-anilino-1,2,3-triphenylprop-2-en-1-one could potentially be modified to incorporate an imine functionality, which could then undergo reaction with thioglycolic acid to yield a thiazolidinone derivative. Alternatively, the enamine nitrogen could potentially react with a suitable reagent to initiate the formation of the thiazolidinone ring. For example, the reaction of enaminones with thioglycolic acid and an aldehyde in a multicomponent reaction could provide a pathway to thiazolidinone derivatives.

| Reagents | Product | Reaction Type |

| Thioglycolic Acid and Aldehyde | Substituted Thiazolidinones | Multicomponent Cyclocondensation |

Other Fused and Spiro Heterocycles (e.g., pyrazoles, oxazoles, quinolines, dibenzodiazepines, pyrimidinones)

The versatility of 3-anilino-1,2,3-triphenylprop-2-en-1-one extends to the synthesis of a variety of other fused and spiro heterocyclic systems.

Pyrazoles: Enaminones can react with hydrazine (B178648) derivatives to yield pyrazoles. The reaction proceeds through a condensation-cyclization sequence where the hydrazine reacts with the carbonyl group and the enamine system. For example, novel N-arylpyrazole-containing enaminones have been utilized as key intermediates in the synthesis of substituted pyrazoles. nih.govnih.gov

Oxazoles: The synthesis of oxazoles from enaminones has been achieved through photocatalytic benzylic C–H oxidation/cyclization, where the oxygen atom in the oxazole (B20620) ring originates from molecular oxygen. acs.orgacs.org

Quinolines: Enaminones have been employed in the synthesis of quinoline (B57606) derivatives through copper-catalyzed domino reactions with 2-bromo- or 2-iodobenzaldehydes. rsc.org Additionally, a transition-metal-free approach for the synthesis of quinolines involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. nih.gov

Pyrimidinones: The reaction of enaminones with various nitrogen-containing nucleophiles can lead to the formation of pyrimidinone rings. For instance, enaminones can react with aminothiouracil to prepare pyrido[2,3-d]pyrimidin-4-ones. nih.gov

The general reactivity of the enaminone scaffold suggests that 3-anilino-1,2,3-triphenylprop-2-en-1-one could be a valuable precursor for these and other complex heterocyclic systems, including dibenzodiazepines, through appropriate reaction design.

| Heterocycle | Reagent/Method |

| Pyrazoles | Hydrazine derivatives |

| Oxazoles | Photocatalytic C-H oxidation/cyclization |

| Quinolines | 2-Halobenzaldehydes (Cu-catalyzed), o-Aminobenzyl alcohols |

| Pyrimidinones | Aminothiouracil and other N-nucleophiles |

Intermediates in the Construction of Complex Organic Architectures and Natural Product Analogues

While specific examples of the application of 3-anilino-1,2,3-triphenylprop-2-en-1-one in the total synthesis of complex natural products are not prominently featured in the literature, its role as a versatile building block for nitrogen-containing heterocycles implies its potential as an intermediate in the construction of more complex molecular architectures. The heterocyclic systems derived from this enaminone are often found as core structures in a variety of biologically active natural products and their analogues. Therefore, the synthetic transformations discussed in the previous section provide a foundation for the development of synthetic routes towards these complex targets.

Transformations Involving Vinyl C=C Double Bond Cleavage and Functionalization

A notable and synthetically valuable transformation of enaminones involves the cleavage of the vinyl C=C double bond. This reaction provides a powerful tool for the formation of new functional groups and the construction of different molecular skeletons. The functionalization of enaminones through the cleavage of their C=C bond is an area of growing interest in organic synthesis. While specific studies on the C=C bond cleavage of 3-anilino-1,2,3-triphenylprop-2-en-1-one are limited, the general principles of enaminone reactivity in this context can be extrapolated. These reactions often proceed under oxidative or other specific conditions to yield fragments that can be further elaborated. This reactivity opens up synthetic pathways that are not accessible through the direct functionalization of the intact enaminone scaffold.

Utilization in Multicomponent Reactions (MCRs) for Enhanced Synthetic Efficiency

Despite a comprehensive search of scientific literature, no specific research detailing the application of 3-Anilino-1,2,3-triphenylprop-2-en-1-one as a building block in multicomponent reactions (MCRs) has been identified.

Multicomponent reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. Enaminones, as a class of compounds, are well-recognized as versatile precursors in MCRs for the synthesis of a wide array of heterocyclic compounds due to their multiple reactive sites.

However, the current body of published research does not appear to include studies that specifically utilize 3-Anilino-1,2,3-triphenylprop-2-en-1-one in such synthetic strategies. Therefore, no detailed research findings, specific examples of its use in MCRs, or data tables on reaction conditions and product yields can be provided at this time. The potential of this specific triphenyl-substituted enaminone in the realm of multicomponent reactions remains an unexplored area of chemical research.

Future Research Directions and Emerging Trends in 3 Anilino 1,2,3 Triphenylprop 2 En 1 One Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of β-enaminones, while often straightforward, is undergoing re-evaluation in the context of green chemistry. Future research will likely focus on optimizing the synthesis of 3-Anilino-1,2,3-triphenylprop-2-en-1-one to improve its environmental footprint and efficiency.

Key areas of development include:

Solvent-Free and Catalyst-Free Conditions: Current methods for synthesizing the parent compound, (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one, involve reacting 1,3-diphenylpropane-1,3-dione (B8210364) with aniline (B41778), sometimes with a catalyst like InBr₃. nih.gov Research is moving towards "neat" reactions, which are carried out without any solvent, potentially under microwave irradiation to reduce reaction times and increase yields. wpmucdn.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as PPA-SiO₂, has proven effective for the synthesis of other β-enaminones under solvent-free conditions. mdpi.com This approach simplifies product purification, allows for catalyst recycling, and is considered more environmentally benign. mdpi.com Applying such reusable catalysts to the synthesis of tri-phenyl substituted enaminones is a logical next step.

Continuous-Flow Synthesis: Flow chemistry offers significant advantages in terms of safety, scalability, and process control. rsc.org Developing a continuous, one-pot method for 3-Anilino-1,2,3-triphenylprop-2-en-1-one would be a significant advance, leading to a more atom-economical and sustainable industrial process. rsc.orgrsc.org

| Methodology | Key Advantages | Potential Application | Reference |

|---|---|---|---|

| Conventional Batch (with catalyst) | Established procedure | Lab-scale synthesis of (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one | nih.gov |

| Solvent-Free (Neat/Microwave) | Reduced waste, faster reaction times, higher yields | Greener synthesis of 3-Anilino-1,2,3-triphenylprop-2-en-1-one | wpmucdn.com |

| Heterogeneous Catalysis (e.g., PPA-SiO₂) | Catalyst reusability, easy work-up, environmentally benign | Sustainable production with reduced purification steps | mdpi.com |

| Continuous-Flow | High selectivity, improved safety, scalable, atom economical | Industrial-scale manufacturing | rsc.org |

Exploration of Novel Reactivity Pathways and Fine-Tuning of Site Selectivity

Enaminones are prized for their ambident nucleophilic and electrophilic nature, making them versatile building blocks for complex heterocyclic systems. benthamdirect.comorientjchem.orgresearchgate.net While their use in synthesizing pyrazoles, pyridines, and quinolines is well-documented, the full reactive potential of sterically demanding substrates like 3-Anilino-1,2,3-triphenylprop-2-en-1-one remains largely untapped. benthamdirect.comnih.gov

Future research will focus on:

Divergent Synthesis: Inspired by the dual reactivity of α-enaminones in formal [3+2] cycloadditions, future work could explore similar divergent pathways for β-enaminones. nih.gov By carefully selecting catalysts and reaction conditions, it may be possible to steer the reaction of 3-Anilino-1,2,3-triphenylprop-2-en-1-one with a single reagent towards two structurally distinct products.

Site Selectivity Control: The presence of multiple reactive sites (N-terminus, α-carbon, carbonyl carbon) allows for complex transformations. An ongoing challenge is to precisely control the site selectivity of reactions. For instance, in reactions with quinones, different enaminones can be guided through either Michael/aza-Michael or aza-Michael/1,2-addition pathways to produce diverse morphan derivatives. acs.orgnih.gov Fine-tuning this selectivity for the triphenyl-substituted enaminone could unlock novel molecular architectures.

Uncommon Transformations: Recent reviews highlight emerging reactivity patterns for enaminones, including redox-active transformations and participation in radical processes. scilit.com Investigating these unprecedented pathways for 3-Anilino-1,2,3-triphenylprop-2-en-1-one could lead to new strategies for constructing sophisticated molecules. scilit.com

| Reaction Type | Description | Potential Products | Reference |

|---|---|---|---|

| Cyclocondensation | Reaction with nitrogen nucleophiles like hydrazines or hydroxylamine. | Pyrazoles, isoxazoles, pyridines, quinolines. | benthamdirect.comnih.gov |

| Cascade Reactions (e.g., with quinones) | Sequential reactions (e.g., Michael and aza-Michael additions) in one pot. | Complex bridged-ring systems like morphan derivatives. | acs.orgnih.gov |

| Formal Cycloadditions | Acting as a multi-atom component in cycloaddition reactions. | Dihydrobenzofurans, N-substituted indoles. | nih.gov |

| Redox-Active Transformations | Engaging in oxidative coupling to form new C-N bonds. | Polyfunctional amines and nitrogen-containing frameworks. | scilit.com |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of a molecule's structure, electronic properties, and reaction mechanisms is crucial for designing new applications. While the solid-state structure of the related (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one has been determined by X-ray crystallography nih.govnih.gov, advanced techniques can provide deeper insights.

Future directions in this area include:

In-depth Spectroscopic Analysis: Combining experimental techniques like Fourier-transform infrared (FT-IR), Raman, and NMR spectroscopy with high-level computational analysis can provide a complete picture of the molecule's vibrational modes and electronic structure. nih.gov This is particularly useful for understanding the intramolecular hydrogen bonding and charge delocalization that are characteristic of this class of compounds. nih.gov

Computational Mechanism Studies: Density Functional Theory (DFT) calculations are powerful tools for exploring reaction pathways. These methods can be used to model transition states, calculate activation energies, and predict the outcomes of reactions, thus aiding in the rational design of experiments to fine-tune site selectivity. researchgate.net

Tautomerism and Isomerism Analysis: DFT calculations have been successfully used to study the relative stabilities of different tautomers of enaminones, confirming that the enaminone form with an intramolecular hydrogen bond is typically the most stable. ruc.dk Similar studies on 3-Anilino-1,2,3-triphenylprop-2-en-1-one can confirm its preferred geometry in various environments and provide insight into its Z/E isomerization.

Potential in Materials Science Applications (e.g., for Covalent Organic Frameworks, Nonlinear Optical Properties)

The conjugated push-pull nature of the enaminone scaffold makes it an attractive candidate for advanced materials. The donor (anilino) and acceptor (carbonyl) groups facilitate intramolecular charge transfer (ICT), a key property for several applications. acs.org

Covalent Organic Frameworks (COFs): A significant emerging trend is the use of enaminone linkages to build highly stable and porous COFs. researchgate.net Compared to more common imine-linked COFs, enaminone-linked COFs (En-COFs) exhibit superior chemical stability and photocatalytic activity for applications like hydrogen production and CO₂ photoreduction. nih.govresearchgate.netelifesciences.orgresearchgate.net The polar enaminone bond enhances light absorption and facilitates exciton (B1674681) dissociation. elifesciences.orgresearchgate.net Incorporating a bulky, π-conjugated building block like 3-Anilino-1,2,3-triphenylprop-2-en-1-one into a COF structure is a promising strategy for developing novel functional materials.

Nonlinear Optical (NLO) Properties: The donor-acceptor structure of enaminones induces significant molecular polarization, which is a prerequisite for second-order NLO activity. acs.org Studies on related enaminones have demonstrated large nonlinear refractive indices and first hyperpolarizabilities (β), which are crucial for applications in photonics and all-optical switching. ruc.dkresearchgate.netresearchgate.net The extensive π-conjugation from the three phenyl groups in 3-Anilino-1,2,3-triphenylprop-2-en-1-one is expected to enhance these NLO properties, making it a prime target for future investigation in this area.

| Application Area | Key Property | Performance Metric / Finding | Reference |

|---|---|---|---|

| Covalent Organic Frameworks (COFs) | High chemical stability, photocatalytic activity | En-COFs show 44 to 1078 times higher hydrogen production than isoreticular Imine-COFs. | nih.govresearchgate.net |

| CO₂ Photoreduction | Broad light absorption, exciton dissociation | En-Q1DCOF achieved a CO yield of 3045 µmol g⁻¹ with ~100% selectivity. | elifesciences.orgresearchgate.net |

| Nonlinear Optics (NLO) | Intramolecular charge transfer (ICT), high hyperpolarizability | A nonlinear refractive index (NLRI) up to 4.597 × 10⁻¹¹ m² W⁻¹ was calculated for an enaminone derivative. | ruc.dkresearchgate.netresearchgate.net |

| All-Optical Switching | Change in refractive index under laser irradiation | Successful all-optical switching demonstrated in an enaminone using two laser beams. | ruc.dkresearchgate.net |

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Crystallography :

- X-ray Diffraction : Single-crystal analysis (e.g., using Bruker SMART CCD) resolves bond lengths and angles. For example, the enone C=C bond is typically ~1.34 Å, indicating conjugation .

Q. Advanced Research Focus

- Disorder Handling : Split occupancy models for disordered phenyl rings (e.g., PART 1/2 commands in SHELXL) .

- Twinning : Use TWIN/BASF commands for non-merohedral twinning observed in orthorhombic systems .

- Hydrogen Bonding : Restrain N–H···O distances (DFIX) to stabilize the enone-anilino interaction .

Q. Advanced Research Focus

- Ligand Design : The anilino N and ketone O act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺).

- Electronic Effects : Electron-withdrawing phenyl groups enhance metal-ligand charge transfer, studied via UV-Vis and cyclic voltammetry .

- Supramolecular Assembly : π-Stacking of phenyl rings facilitates crystal engineering of metal-organic frameworks (MOFs) .

Case Study : Binuclear Cu complexes of related ligands show catalytic activity in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.